molecular formula C7H13N B11744752 Spiro[2.4]heptan-4-amine

Spiro[2.4]heptan-4-amine

Cat. No.: B11744752
M. Wt: 111.18 g/mol
InChI Key: GBVPJNVSPYWXOB-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Compounds in Contemporary Chemical Research

Spirocyclic compounds, which are molecules containing two rings connected by a single shared atom, represent a significant and expanding area of interest in contemporary chemical research, particularly within medicinal chemistry and drug discovery. nih.govtandfonline.com Their rising prominence is largely due to their unique three-dimensional structures, which offer a distinct advantage over more traditional, planar aromatic systems. researchgate.net This three-dimensionality allows for a better ability to interact with the target protein enzymes, potentially leading to improved biological activity. researchgate.net

The inherent rigidity and conformational constraint of spirocyclic scaffolds provide a good balance between structural definition and flexibility. nih.gov This balance can help address issues of absorption and permeability often seen with more flexible linear molecules, while still allowing for adaptation to various biological targets. nih.gov As a result, the inclusion of spirocyclic motifs in bioactive compounds is an increasingly popular strategy for enhancing properties such as potency, selectivity, and pharmacokinetics. researchgate.net The unique architecture of spiro compounds also facilitates their binding with target proteins, making them valuable for new drug discovery projects. nih.govresearchgate.net Consequently, a growing number of FDA-approved drugs and clinical candidates feature a spiro ring system. tandfonline.comresearchgate.net The development of these compounds is, however, not without its challenges, as their complexity can present significant hurdles in synthesis. nih.gov

Structural Features and Stereochemical Considerations of the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane scaffold is a bicyclic system characterized by a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring sharing a single carbon atom, known as the spiro center. This arrangement results in a rigid, three-dimensional structure. The nomenclature "[2.4]" indicates that there are two carbon atoms in the smaller ring (the cyclopropane ring, excluding the spiro atom) and four carbon atoms in the larger ring (the cyclopentane ring, excluding the spiro atom). smolecule.com

Spiro[2.4]heptan-4-amine is a derivative of this scaffold, with an amine group attached to the cyclopentane ring at the 4-position. The presence of the spiro center and substituted ring introduces notable stereochemical considerations. Even in the absence of traditional chiral centers, the spiro[2.4]heptane system can exhibit axial chirality due to its non-planar structure. smolecule.com The planes of the two rings are perpendicular to each other, which can lead to the existence of enantiomers depending on the substitution pattern. smolecule.com

The table below summarizes key properties of this compound.

PropertyValue
IUPAC Name spiro[2.4]hept-4-ylamine sigmaaldrich.com
Molecular Formula C₇H₁₃N cymitquimica.com
Molecular Weight 111.18 g/mol cymitquimica.com
InChI Key GBVPJNVSPYWXOB-UHFFFAOYSA-N sigmaaldrich.com

The parent hydrocarbon, Spiro[2.4]heptane, provides the fundamental framework. Its properties are detailed in the following table.

PropertyValue
IUPAC Name spiro[2.4]heptane nih.gov
Molecular Formula C₇H₁₂ nih.gov
Molecular Weight 96.17 g/mol nist.gov
CAS Registry Number 185-49-9 nist.gov
InChI Key HEMCGZPSGYRIOL-UHFFFAOYSA-N nih.gov

The strained nature of the cyclopropane ring within the spiro[2.4]heptane system imparts significant chemical reactivity, making it a valuable building block in synthetic organic chemistry for the creation of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

spiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H13N/c8-6-2-1-3-7(6)4-5-7/h6H,1-5,8H2

InChI Key

GBVPJNVSPYWXOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Spiro 2.4 Heptan 4 Amine and Its Derivatives

Preparation of the Spiro[2.4]heptan-4-amine Core Structure

The introduction of an amine group onto the spiro[2.4]heptane framework is a critical step for creating derivatives with potential biological activity. This is typically achieved by functionalizing a pre-formed spirocyclic ketone.

The most direct route to this compound is through the reductive amination of its corresponding ketone, Spiro[2.4]heptan-4-one. This classical transformation involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.

Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation over metals like palladium or platinum. The choice of reagent can influence the reaction conditions and stereochemical outcome. For instance, chiral Brønsted acids have been utilized in the reductive amination of related spirocyclic ketones to achieve high enantiomeric excess (95% ee) in the resulting amine product, albeit with moderate yields. smolecule.com

Table 1: Comparison of Reductive Amination Strategies

Method Reagent/Catalyst Key Features Yield Enantiomeric Excess (ee)
Catalytic Hydrogenation H₂, Pd/C, NH₃ High pressure, standard conditions Variable Racemic
Borohydride Reduction NaBH₃CN or STAB Mild conditions, good functional group tolerance Good Racemic

An alternative strategy involves constructing the heterocyclic core with the nitrogen atom already incorporated, forming an azaspirocycle. These 5-azaspiro[2.4]heptane systems are structural analogues of this compound derivatives. smolecule.com The synthesis often starts from precursors like 4-hydroxy-proline, which is oxidized to a ketone. google.com Subsequent Wittig-type olefination generates a 4-methylene-proline derivative. google.com The crucial cyclopropane (B1198618) ring is then installed via cyclopropanation of the exocyclic double bond using reagents like diazomethane (B1218177) or through metal-catalyzed reactions (e.g., Simmons-Smith reaction). google.com This approach provides a robust pathway to nitrogen-containing spiro[2.4]heptane scaffolds. smolecule.comgoogle.com

Modular Synthesis of Spiro[2.4]heptane Building Blocks

The construction of the fundamental spiro[2.4]heptane skeleton can be accomplished through several powerful synthetic strategies, which provide the necessary precursors for subsequent functionalization to amines.

A well-established method for synthesizing the spiro[2.4]heptane system involves the cycloalkylation of cyclopentadiene (B3395910) (CPD) or its derivatives. The reaction of the cyclopentadienyl (B1206354) anion, generated by a strong base, with a 1,2-dihaloethane (such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane) leads to the formation of spiro[2.4]hepta-4,6-diene. researchgate.netheia-fr.ch

The first synthesis of spiro[2.4]hepta-4,6-diene was achieved using sodium in liquid ammonia, affording a 25% yield. researchgate.net Modern advancements, particularly the use of phase-transfer catalysis (PTC), have significantly improved the efficiency and safety of this transformation. researchgate.netheia-fr.ch For example, reacting cyclopentadiene with 1,2-dichloroethane (B1671644) in a biphasic system with concentrated sodium hydroxide (B78521) and a phase-transfer catalyst like triethylbenzylammonium chloride can produce the diene in high yields. heia-fr.chosti.gov A continuous flow process has been developed, allowing for the safe and scalable production of spiro[2.4]hepta-4,6-diene with yields up to 95%. heia-fr.ch The resulting diene can then be hydrogenated, for instance using a palladium on carbon (Pd/C) catalyst, to yield the saturated spiro[2.4]heptane core.

Table 2: Cycloalkylation Methods for Spiro[2.4]hepta-4,6-diene

Base / Catalyst Dihaloalkane Conditions Yield Reference
Sodium / Liquid NH₃ 1,2-Dibromoethane Batch 25% researchgate.net
t-BuOK or NaH 1,4-Dihalo-2-butenes Batch 30-51% osti.gov
KOH / PTC cis-1,4-Dichloro-2-butene CH₂Cl₂, Batch 60% osti.gov

Carbene and carbenoid chemistry provides a versatile approach to the spiro[2.4]heptane framework through cyclopropanation reactions. One of the most effective methods is the Simmons-Smith reaction, which involves treating an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). The application of this protocol to an exo-methylenecyclopentane intermediate is a straightforward and efficient way to construct the spiro[2.4]heptane skeleton. nih.govtandfonline.comnih.gov

Another carbene-based strategy involves the reaction of diazocyclopentadiene with alkenes. researchgate.net This method, pioneered by Moss, led to the synthesis of a wide variety of spiro[2.4]hepta-4,6-diene derivatives. researchgate.net Furthermore, the addition of nucleophilic carbenes, such as dimethoxycarbene, to the exocyclic double bond of fulvenes can also be used to synthesize the spiro[2.4]hepta-4,6-diene system. researchgate.net

Radical cyclizations have emerged as a powerful tool for constructing complex cyclic and spirocyclic systems. The synthesis of the spiro[2.4]heptane core can be achieved through a radical-mediated 5-exo-dig cyclization. nih.govtandfonline.comtandfonline.com This process typically starts with an acyclic precursor containing a suitably positioned alkyne and a radical initiator. For example, a 5-hexynyl radical can be generated from an appropriate precursor, which then undergoes a 5-exo-dig cyclization to form an exo-methylenecyclopentane intermediate. nih.govtandfonline.com This intermediate is then subjected to a subsequent cyclopropanation step to furnish the final spiro[2.4]heptane structure. nih.govtandfonline.comnih.gov Key reagents for the radical cyclization step include tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator and triethylborane (B153662) (Et3B) as an initiator. nih.govtandfonline.com This methodology has been successfully applied to the synthesis of complex spiro[2.4]heptane-containing nucleoside analogues. nih.govtandfonline.comnih.gov

Spiro-Amino Acid N-Carboxyanhydride (NCA) Pathways

N-Carboxyanhydrides (NCAs) are crucial activated monomers for the synthesis of polypeptides. mdpi.com The generation of NCAs from spiro-amino acids opens a pathway to incorporate the rigid spiro[2.4]heptane scaffold into peptide chains, a strategy of interest for creating peptidomimetics with constrained conformations. The primary methods for synthesizing NCAs are the Leuchs method, which involves the cyclization of N-alkoxycarbonyl-amino acids, and the Fuchs-Farthing method, which employs the direct phosgenation of free amino acids. mdpi.comresearchgate.net

Recent advancements have focused on developing milder, phosgene-free routes. One such method reports the preparation of NCAs directly from amino acids and carbon dioxide using n-propylphosphonic anhydride (B1165640), offering a greener alternative to traditional protocols that rely on the highly toxic phosgene (B1210022) or its derivatives. rsc.org

A potential substrate for these pathways is 7-[Amino(carboxy)methyl]spiro[2.4]heptane-2-carboxylic acid, a spirocyclic diamino dicarboxylic acid. nih.gov The application of established NCA formation methodologies to such spiro-amino acids would yield novel monomers for specialized polymer synthesis.

Table 1: Comparison of Major N-Carboxyanhydride (NCA) Synthesis Methods

MethodStarting MaterialKey Reagent(s)Notes
Leuchs Method N-alkoxycarbonyl-amino acidThionyl chloride, Phosphorus halidesRequires high temperatures; potential for impurities. mdpi.com
Fuchs-Farthing Method Free α-amino acidPhosgene (or diphosgene/triphosgene)Widely used, provides pure NCAs with good yield. mdpi.com
Phosgene-Free Method Free α-amino acidCarbon Dioxide (CO2), n-Propylphosphonic anhydride (T3P)Milder conditions, avoids highly toxic reagents. rsc.org

Regio- and Diastereoselective Synthetic Control in Spirocyclic Systems

Achieving stereochemical control is a central challenge in the synthesis of substituted spirocycles. The development of regio- and diastereoselective methods is critical for accessing specific isomers with desired biological or material properties. researchgate.net

One powerful strategy involves the formal [2+1] cycloaddition of ylides to benzylidene-pyrrolidines, which produces highly functionalized 5-azaspiro[2.4]heptane systems with excellent diastereoselectivity. mdpi.com This method allows for the construction of the spirocyclopropane core while simultaneously setting multiple stereocenters with a high degree of control. For instance, the reaction to form 1-Benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dione proceeds with a 98:2 diastereomeric ratio (d.r.) and a 92% yield. mdpi.com This high level of control is crucial for preparing enantiomerically pure compounds for applications in medicinal chemistry.

Table 2: Examples of Diastereoselective Synthesis of 5-Azaspiro[2.4]heptane Derivatives

ProductDiastereomeric Ratio (d.r.)Yield
1-Benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dione98:292%
1-Benzoyl-5-benzyl-2-(2-chlorophenyl)-5-azaspiro[2.4]heptane-6,7-dione97:398%
Ethyl-5-benzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxylate92:899%
N,5-Dibenzyl-6,7-dioxo-2-(p-tolyl)-5-azaspiro[2.4]heptane-1-carboxamide97:399%
Data sourced from a study on diastereoselective synthesis via formal [2+1] cycloadditions. mdpi.com

Post-Synthetic Derivatization and Functional Group Interconversion

Once the spiro[2.4]heptane core is assembled, subsequent derivatization is key to tuning its properties. The amine group of this compound is a primary site for such modifications, including nucleophilic substitutions, alkylations, and glycosylations.

Nucleophilic Substitution Reactions on Spiro[2.4]heptane Systems

Nucleophilic substitution is a fundamental transformation for functionalizing the spiro[2.4]heptane framework. These reactions can be used to introduce a variety of substituents by replacing existing functional groups. For example, derivatives such as Spiro[2.4]heptane-1,1,2,2-tetracarbonitrile can undergo reactions where the nitrile groups are replaced by nucleophiles under appropriate conditions. smolecule.com Similarly, halogenated intermediates like 4-(2-bromoethyl)spiro[2.4]heptane serve as electrophilic substrates for nucleophilic attack, enabling the attachment of diverse moieties.

Furthermore, nucleophilic substitution is integral to the synthesis of the spirocyclic core itself. The reaction of the cyclopentadienyl anion with electrophiles like 1,2-dibromoethane is a classic method for constructing the spiro[2.4]hepta-4,6-diene skeleton. researchgate.netsmolecule.com

Table 3: Examples of Nucleophilic Substitution in Spiro[2.4]heptane Chemistry

Substrate/PrecursorNucleophile/ReagentProduct TypeReaction Type
Cyclopentadiene1,2-Dibromoethane / SodiumSpiro[2.4]hepta-4,6-dieneCore Synthesis researchgate.net
4-(2-bromoethyl)spiro[2.4]heptaneGeneric Nucleophile (Nu⁻)Functionalized Spiro[2.4]heptaneDerivatization
Spiro[2.4]heptane-1,1,2,2-tetracarbonitrileGeneric Nucleophile (Nu⁻)Substituted Spiro[2.4]heptaneFunctional Group Interconversion smolecule.com

Alkylation and Glycosylation Strategies

Alkylation and glycosylation of the amine functionality are powerful strategies for creating diverse libraries of this compound derivatives. Alkylation introduces hydrocarbon chains, while glycosylation attaches carbohydrate units, significantly altering the molecule's polarity, solubility, and potential for biological interactions.

Alkylation: Alkylation reactions, often involving the nucleophilic attack of the amine onto an alkyl halide or a similar electrophile, are a straightforward method for derivatization. More advanced strategies, such as the three-component Petasis reaction, can achieve α-aminoallylation, providing a route to complex homoallylic amines. researchgate.net

Glycosylation: The synthesis of spiro-carbocyclic nucleoside analogues represents a sophisticated form of glycosylation. researchgate.net In these syntheses, a spiro[2.4]heptane core serves as a carbocyclic sugar mimic. For example, the synthesis of a novel 2'-deoxy-guanine carbocyclic nucleoside with a spiro[2.4]heptane structure was achieved through a key Mitsunobu-type glycosylation step, coupling the spirocyclic alcohol with a purine (B94841) base. nih.gov This approach has also been used to create uridine (B1682114) and adenosine (B11128) analogues, where the key amine intermediate is utilized to build the final nucleoside structure. nih.gov This strategy highlights the utility of the spiro[2.4]heptane framework in creating structurally unique nucleoside mimics for antiviral research. researchgate.netnih.govnih.gov

Table 4: Selected Glycosylation Strategies for Spiro[2.4]heptane Systems

Spirocyclic CoreAttached MoietyKey Reaction/MethodResulting Compound Class
Spiro[2.4]heptane alcoholGuanine derivativeMitsunobu-type glycosylationCarbocyclic Nucleoside nih.gov
Spiro[2.4]heptane aminePyrimidine precursorCondensationCarbocyclic Nucleoside nih.gov
Spiro[2.4]heptane alcoholAdenine derivativeN/ACarbocyclic Nucleoside researchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For spiro[2.4]heptan-4-amine, both ¹H and ¹³C NMR provide invaluable information for structural confirmation. Due to the absence of readily available, published experimental spectra for this compound, the following analyses are based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the amine group. The spirocyclic nature of the molecule and the presence of a stereocenter at C4 lead to a complex pattern of signals due to diastereotopic protons.

The protons on the cyclopropane ring (C1 and C2) are expected to appear in the upfield region, typically between 0.3 and 0.8 ppm, which is characteristic of cyclopropyl (B3062369) protons. These protons would likely present as complex multiplets due to geminal and vicinal coupling. The protons on the cyclopentane ring would be spread over a wider range. The proton attached to the same carbon as the amine group (H4) is anticipated to be the most downfield of the aliphatic protons, likely in the range of 3.0-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls between 1.0 and 3.0 ppm. The remaining methylene (B1212753) protons on the cyclopentane ring (at C5, C6, and C7) would likely resonate between 1.2 and 2.0 ppm as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H1, H2 (Cyclopropyl) 0.3 - 0.8 Multiplet
H4 (CH-NH₂) 3.0 - 3.5 Multiplet
H5, H6, H7 (Cyclopentyl CH₂) 1.2 - 2.0 Multiplets

Note: This is a predicted data table based on analogous structures.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the seven carbon atoms in their different chemical environments (with potential for coincidental overlap of some cyclopentyl carbons).

The spiro carbon (C3) is a quaternary carbon and is expected to have a chemical shift in the range of 20-30 ppm. The carbons of the cyclopropane ring (C1 and C2) would appear at a relatively low field for aliphatic carbons, typically between 5 and 15 ppm. The carbon atom bearing the amine group (C4) would be significantly deshielded and is predicted to resonate between 50 and 60 ppm. The remaining three methylene carbons of the cyclopentane ring (C5, C6, and C7) are expected to have chemical shifts in the typical aliphatic range of 25-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1, C2 (Cyclopropyl) 5 - 15
C3 (Spiro) 20 - 30
C4 (CH-NH₂) 50 - 60

Note: This is a predicted data table based on analogous structures.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₃N), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 111.1048, corresponding to its monoisotopic mass.

The fragmentation pattern in the mass spectrum would provide further structural information. A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical. In the case of this compound, this could involve cleavage of the C4-C5 or C4-C3 bond. Another characteristic fragmentation is the loss of ammonia (B1221849) (NH₃), which would result in a peak at m/z 94. The fragmentation of the spirocyclic system itself could also lead to a series of smaller fragments corresponding to the cyclopentyl and cyclopropyl moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
111 [M]⁺ (Molecular Ion)
94 [M - NH₃]⁺
82 Alpha-cleavage product

Note: This is a predicted data table based on general fragmentation patterns of amines and spiroalkanes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorption bands corresponding to the N-H bonds of the primary amine and the C-H bonds of the aliphatic rings.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. libretexts.org An N-H bending vibration (scissoring) is also expected to appear between 1590 and 1650 cm⁻¹. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane and cyclopropane rings would be observed just below 3000 cm⁻¹. Specifically, the C-H bonds of the cyclopropane ring may show a characteristic absorption at a slightly higher wavenumber (around 3050-3100 cm⁻¹) than those of the cyclopentane ring. The C-N stretching vibration is typically weaker and appears in the fingerprint region, between 1000 and 1250 cm⁻¹. libretexts.org

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
N-H (Primary Amine) 3300 - 3500 Asymmetric and Symmetric Stretch
N-H (Primary Amine) 1590 - 1650 Bend (Scissoring)
C-H (Cyclopropane) 3050 - 3100 Stretch
C-H (Cyclopentane) 2850 - 2960 Stretch

Note: This table is based on established IR correlation data.

Photoelectron (PE) Spectroscopy of Spiro Systems

Photoelectron (PE) spectroscopy provides information about the electronic structure of molecules by measuring the ionization energies of their valence electrons. While specific PE spectroscopic data for this compound is not available, studies on related spiroalkanes, such as spiro[2.4]heptane, offer insights into the electronic interactions within its unique framework.

In spiroalkanes, the interaction between the orbitals of the two rings connected at the spiro center is of particular interest. The PE spectrum of spiro[2.4]heptane would show bands corresponding to the ionization from the σ-orbitals of the cyclopropane and cyclopentane rings. The highest occupied molecular orbitals (HOMOs) in such systems are often associated with the Walsh orbitals of the cyclopropane ring, which are typically higher in energy than the σ-orbitals of the cyclopentane ring. The introduction of the amine group in this compound would introduce a non-bonding (n) orbital localized on the nitrogen atom. This nitrogen lone pair orbital would be expected to be the HOMO of the molecule, leading to the lowest ionization potential in its PE spectrum. The interaction of this n-orbital with the σ-framework of the spiro[2.4]heptane skeleton would also influence the energies of the other valence orbitals.

Computational and Theoretical Chemistry Investigations

Quantum-Chemical Calculations and Molecular Orbital Analysis (e.g., ab initio, MNDO)

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as ab initio (from the beginning) and semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) would be employed to calculate the electronic structure and energy of Spiro[2.4]heptan-4-amine. These calculations would yield valuable data on the molecule's geometry, vibrational frequencies, and the energies of its molecular orbitals.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Quantum-Chemical Properties of this compound

ParameterValue (Hypothetical)Method
Ground State Energyab initio (e.g., HF/6-31G)
HOMO EnergyDFT (e.g., B3LYP/6-31G)
LUMO EnergyDFT (e.g., B3LYP/6-31G)
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G)
Dipole Momentab initio (e.g., HF/6-31G*)

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Electronic Structure and Molecular Orbital Theory Applications

A detailed analysis of the electronic structure would involve mapping the electron density distribution to identify regions of high and low electron density. This information is critical for predicting how the molecule will interact with other molecules and its environment. Molecular orbital theory would provide a framework for understanding the bonding within the spirocyclic system and the influence of the amine group on the electronic properties of the molecule. This would include visualizing the shapes of the molecular orbitals to understand their contributions to chemical bonding and reactivity.

Conformational Analysis and Geometrical Optimizations

This compound, with its fused ring system, can exist in various conformations. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Geometrical optimizations, using methods like Density Functional Theory (DFT), would be performed to find the lowest energy (most stable) three-dimensional structure of the molecule. The results would provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry.

Table 2: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

ParameterValue (Hypothetical)
C-N Bond Length
C-C (cyclopentane ring) Bond Lengths
C-C (cyclopropane ring) Bond Lengths
C-N-H Bond Angles
Dihedral Angles of the Rings

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This modeling is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. In the context of this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the amine into the protein's binding site.

The results of such a study would be a series of binding poses, ranked by a scoring function that estimates the binding affinity. A detailed analysis of the best-ranked pose would reveal the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue (Hypothetical)
Target Protein
Binding Affinity (e.g., kcal/mol)
Key Interacting Residues
Types of Interactions

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Chemical Reactivity and Mechanistic Pathways

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic studies specifically on spiro[2.4]heptan-4-amine are not extensively documented. However, the reactivity of the spiro[2.4]heptane skeleton is intrinsically linked to the significant ring strain of the cyclopropane (B1198618) moiety. This strain lowers the activation energy for reactions that involve the opening of the three-membered ring, making it a kinetic focal point for various transformations.

Thermodynamic data for the parent hydrocarbon, spiro[2.4]heptane, provides foundational information for understanding the stability of this class of compounds. Ab initio calculations have been used to determine the energies of related strained olefins, indicating the thermodynamic landscape of these molecules. For instance, studies on spiro[2.4]hepta-1,4,6-triene have shown that it has a comparable energy to its rearrangement product, bicyclo[3.2.0]hepta-1,3,6-triene, suggesting a thermodynamically accessible rearrangement pathway. nih.gov The National Institute of Standards and Technology (NIST) has also compiled critically evaluated thermophysical and thermochemical data for spiro[2.4]heptane, which is essential for rigorous thermodynamic analysis. nist.govnist.gov

Table 1: Selected Thermodynamic Properties of Spiro[2.4]heptane

Property Value
Molecular Formula C₇H₁₂
Molecular Weight 96.1702 g/mol
CAS Registry Number 185-49-9

This data is for the parent hydrocarbon and serves as a baseline for understanding the thermodynamic stability of its derivatives. nist.gov

The presence of the amine group at the 4-position on the cyclopentane (B165970) ring is expected to influence the thermodynamics by introducing polar interactions and the potential for hydrogen bonding, which can affect properties such as boiling point and solubility. Kinetically, the amine group can act as a directing group or participate directly in reactions, for example, by influencing the regioselectivity of additions to the cyclopentane ring or by participating in intramolecular cyclizations.

Cycloaddition Reactions and Their Selectivity

The spiro[2.4]heptane framework, particularly in its unsaturated forms, is an active participant in cycloaddition reactions. The unique geometry and electronic nature of the spirocyclic system often lead to high regio- and stereoselectivity.

Derivatives of spiro[2.4]heptadiene have been shown to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful dienophile, results in a rearranged cycloadduct. This transformation highlights that the initial cycloaddition can be followed by complex skeletal rearrangements. researchgate.net

Furthermore, [3+2] cycloaddition reactions are a key method for the synthesis of complex spirocyclic systems. mdpi.com The use of azomethine ylides in 1,3-dipolar cycloadditions with various dipolarophiles is a well-established strategy for constructing spiro-heterocycles with high selectivity. researchgate.net While not specific to this compound, these studies on related spiro compounds demonstrate the utility of cycloaddition reactions in generating molecular diversity. For example, the enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles has been developed, showcasing a method to generate spiro stereocenters with high control. nih.gov

The selectivity of these cycloadditions is governed by a combination of steric and electronic factors. The facial selectivity is often dictated by the steric hindrance imposed by the spiro-fused rings. Electronic effects, such as the nature of substituents on the diene or dipolarophile, also play a crucial role in determining the regioselectivity and reaction rate. The amine group in this compound, being an electron-donating group, would be expected to influence the electronic properties of any unsaturated derivatives, thereby affecting their reactivity and selectivity in cycloaddition reactions.

Table 2: Examples of Cycloaddition Reactions in Spirocyclic Systems

Reaction Type Reactants Key Feature
[4+2] Cycloaddition Spiro[2.4]hepta-4,6-dien-1-ylmethanol + PTAD Leads to a rearranged product
[3+2] Cycloaddition Azomethine ylides + Dipolarophiles Stereoselective synthesis of spiro-heterocycles

Intramolecular Rearrangements and Cycloisomerizations

The inherent strain in the spiro[2.4]heptane skeleton makes it susceptible to various intramolecular rearrangements and cycloisomerization reactions, often triggered by heat or catalysts. These reactions typically involve the cleavage of one of the strained C-C bonds of the cyclopropane ring.

A notable example is the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes. Upon heating, these compounds can isomerize to bicyclo[3.2.0]hepta-1,3,6-triene. nih.govfigshare.com This transformation involves a vinylcyclopropane-to-cyclopentene type of rearrangement, a common reaction pathway for strained, unsaturated three-membered rings. The reaction proceeds at a relatively low temperature (50 °C), underscoring the thermodynamic driving force provided by the release of ring strain. nih.gov

Cycloisomerization reactions, where an acyclic or less cyclic precursor is converted into a cyclic isomer, are also relevant. While specific examples starting from a precursor to this compound are not detailed, the reverse process, the ring-opening and rearrangement of the spirocyclic core, is a key feature of its chemistry.

Role of Catalysis in Spiro[2.4]heptane Transformations

Catalysis plays a pivotal role in mediating the transformations of spiro[2.4]heptane derivatives, often enabling reactions to proceed with higher efficiency and selectivity under milder conditions than their thermal counterparts.

Palladium and copper compounds have been effectively used as catalysts in the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177). These catalysts facilitate the transfer of a methylene (B1212753) group to the double bonds of the cyclopentadiene (B3395910) ring, leading to mono- and dicyclopropanation products. researchgate.net The use of palladium catalysts, in particular, allows for the simultaneous generation and decomposition of diazomethane, offering a controlled and efficient process. researchgate.netresearchgate.net Interestingly, these palladium-catalyzed reactions can also be accompanied by an unusual side transformation where the original cyclopropane ring of the spiro moiety is transformed with the elimination of a methylene group. researchgate.net

Lewis acid catalysis is also prominent in cycloaddition reactions involving spirocyclic compounds. For instance, in the [3+3] cycloaddition of spirocyclopropyl oxindoles, a Lewis acid is proposed to activate the substrate, facilitating the nucleophilic attack of the nitrone. nih.gov Such catalytic enantioselective cycloadditions are powerful tools for the synthesis of optically active spirocyclic molecules. nih.gov

The development of new catalytic systems continues to expand the synthetic utility of spiro[2.4]heptane derivatives. For example, Grubbs' catalyst has been used for ring-closing metathesis in the preparation of arylspiro[2.4]hept-5-enes from diallylcyclopropanes, showcasing the application of transition-metal catalysis in building the spiro[2.4]heptane core itself. researchgate.net

Biological Activity and Medicinal Chemistry Insights

Strategic Application of Spiro[2.4]heptane Scaffolds in Medicinal Chemistry Design

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are increasingly utilized in medicinal chemistry to create molecules with improved pharmacological profiles. nih.govnih.gov The spiro[2.4]heptane framework, featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, is a prime example of a scaffold that imparts desirable properties to drug candidates.

Key advantages of incorporating the spiro[2.4]heptane scaffold include:

Three-Dimensionality: Unlike flat, aromatic structures, the spiro[2.4]heptane core introduces a distinct three-dimensional (3D) geometry. researchgate.netresearchgate.net This spatial arrangement allows for more precise interactions with the complex 3D surfaces of biological targets like enzymes and receptors.

Structural Rigidity: The fused-ring system of spiro[2.4]heptane restricts the number of possible conformations a molecule can adopt. researchgate.netrsc.org This inherent rigidity can lead to a smaller entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. researchgate.netchemrxiv.org

Novel Chemical Space: These scaffolds provide access to novel chemical structures, which can be crucial for establishing intellectual property and overcoming challenges associated with existing drug classes. nih.govresearchgate.net

Modulation of Physicochemical Properties: The introduction of a spirocyclic core can optimize key drug-like properties. researchgate.net It can influence parameters such as lipophilicity and aqueous solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

These strategic advantages have led to the exploration of spiro[2.4]heptane derivatives in various therapeutic areas, demonstrating their versatility as a core structure in drug design. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Spiro[2.4]heptan-4-amine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. For analogues of this compound, SAR studies focus on modifying different parts of the molecule—such as the amine group, the carbocyclic rings, or by adding substituents—to understand the structural requirements for optimal interaction with a biological target. While detailed public SAR data for a wide range of this compound analogues is specific to proprietary drug discovery programs, the principles of such studies are well-established.

An illustrative SAR table for a hypothetical series of this compound analogues is presented below. This demonstrates how systematic modifications could influence biological activity, such as inhibitory concentration (IC50).

CompoundR1 (on Amine)R2 (on Cyclopentane)Biological Activity (IC50, nM)
1-H-H500
2-CH3-H350
3-C(=O)Ph-H80
4-C(=O)Ph4-F45
5-C(=O)Ph4-OH120

This table is for illustrative purposes to demonstrate SAR principles.

Such studies are crucial for optimizing lead compounds into clinical candidates by identifying the key molecular features that govern their potency and selectivity. nih.govnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. longdom.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different interactions with chiral biological targets like proteins. nih.govnih.gov The spiro atom in spiro[2.4]heptane derivatives can be a chiral center, leading to different stereoisomers.

The precise spatial orientation of the amine group and other substituents determines how effectively the molecule can fit into a receptor's binding pocket. nih.gov It is common in drug development for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than its counterpart. longdom.org For instance, studies on various chiral compounds have shown that only specific isomers display significant biological activity, suggesting that cellular uptake and target engagement can be highly stereoselective. nih.govnih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues are critical steps in the drug discovery process to identify the most active and selective agent.

The conformational rigidity of the spiro[2.4]heptane scaffold is a significant asset in receptor binding. rsc.orgnih.gov Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively to a receptor, a process that is entropically unfavorable. In contrast, rigid molecules like spiro[2.4]heptane derivatives are already "pre-organized" in a limited set of conformations. chemrxiv.org

This pre-organization reduces the entropic penalty of binding, which can translate to a stronger binding affinity (lower dissociation constant, Kd) and higher potency. researchgate.net By locking the pharmacophoric elements—the essential features for biological activity, such as the amine group—in a well-defined spatial orientation, the spiro scaffold ensures a more optimal presentation of these groups to the receptor. nih.gov This principle has been successfully applied in the design of potent ligands for various receptors, where the rigid structure of a spirocyclic core was shown to be essential for high-affinity binding. nih.gov

Investigation of Biochemical Targets and Modulatory Activities

Derivatives of this compound have been investigated for their ability to modulate the activity of several important biochemical targets, including G-protein coupled receptors and various enzymes.

A notable application of the spiro[2.4]heptane scaffold is in the development of agonists for the ALX receptor, also known as Formyl Peptide Receptor-Like 2 (FPRL2). google.comgoogle.com The ALX/FPRL2 receptor is a G-protein coupled receptor that plays a crucial role in regulating inflammation and immune responses. researchgate.netresearchgate.net Activation of this receptor is generally associated with pro-resolving pathways that help to dampen inflammation and promote tissue repair. researchgate.net

Bridged spiro[2.4]heptane derivatives have been designed and synthesized as potent and selective agonists of the ALX/FPRL2 receptor. google.comgoogle.com These compounds are being explored for the treatment of a variety of conditions, including inflammatory diseases, obstructive airway diseases, and neuroinflammation. google.comgoogle.com The rigid spiro[2.4]heptane core is critical for orienting the necessary pharmacophoric groups to effectively activate the receptor.

TargetCompound TypeModulatory ActivityTherapeutic Potential
ALX/FPRL2Bridged Spiro[2.4]heptane derivativesAgonismInflammatory Diseases google.comgoogle.com

The spirocyclic scaffold is a recurring motif in the design of enzyme inhibitors. While specific research on this compound itself as an inhibitor for every target listed below is not extensively documented in publicly available literature, related spiro scaffolds have been successfully employed to target enzymes like Mdm2 and PLK4.

Mdm2-p53 Interaction: The interaction between the p53 tumor suppressor and its negative regulator, Mdm2, is a key target in oncology. nih.govnih.gov Disrupting this interaction can reactivate p53 and trigger apoptosis in cancer cells. Spirooxindole scaffolds, which share the core spirocyclic feature, have been central to the development of potent Mdm2-p53 inhibitors. mdpi.com These compounds effectively mimic key amino acid residues of p53, fitting into a hydrophobic pocket on the Mdm2 protein. nih.govnih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a serine-threonine kinase that regulates centriole duplication and is a target for cancer therapy. nih.gov Spiro[cyclopropane-1,3'-indolin]-2'-ones have been developed as potent PLK4 inhibitors. In this class of compounds, the spiro-cyclopropane feature was a bioisosteric replacement for a less stable double bond, leading to compounds with improved pharmacokinetic properties that showed efficacy in preclinical cancer models. nih.gov

While spiro[2.4]heptane-based inhibitors of Nicotinamide N-methyltransferase (NNMT) and Sirtuin 1 (SIRT1) are not prominently featured in available research, the structural principles that make spiro compounds effective against Mdm2 and PLK4 could potentially be applied to the design of inhibitors for these and other enzyme targets.

Neurotransmitter Receptor Modulation (e.g., GABAAR Ligands, GlyT1 Inhibitors)

While direct studies on this compound as a ligand for GABA-A receptors (GABAAR) or as a Glycine Transporter 1 (GlyT1) inhibitor are not extensively documented in publicly available research, the spirocyclic scaffold is of interest in the design of neurologically active compounds. The rigid, three-dimensional structure of spiro compounds can provide precise conformational restriction, which is a desirable feature for achieving high affinity and selectivity for specific receptor subtypes.

For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been explored as constrained analogues of neurotransmitters like GABA. This highlights the potential of spirocyclic structures to serve as scaffolds for compounds targeting neurotransmitter systems. nih.gov GlyT1 inhibitors are considered a therapeutic option for schizophrenia by modulating N-methyl-D-aspartate (NMDA) receptor function. nih.gov The development of GlyT1 inhibitors has involved various chemical classes, and the incorporation of a spiro[2.4]heptane moiety could offer novel structural diversity for future drug discovery in this area.

Nucleic Acid Interaction and Antiviral Mechanisms

Derivatives of the spiro[2.4]heptane structure have shown notable potential in the realm of antiviral research, particularly as nucleoside analogues. These compounds can mimic natural nucleosides and interfere with viral replication. nih.govmdpi.com

A significant example is a novel carbocyclic 2′-deoxyguanosine analogue incorporating a spiro[2.4]heptane core. This compound was synthesized and evaluated for its activity against the Hepatitis B virus (HBV). nih.gov The proposed antiviral mechanism of such nucleoside analogues involves their conversion to the triphosphate form within the cell, which then competes with natural nucleoside triphosphates for incorporation into the viral DNA by the viral polymerase. nih.govmdpi.com This leads to chain termination of the nascent viral DNA, thereby inhibiting viral replication. nih.gov In the case of the spiro[2.4]heptane-containing entecavir analogue, it is suggested that the steric bulk around the cyclopropyl (B3062369) ring of the spiro[2.4]heptane moiety may lead to an unfavorable interaction with the HBV RNA-dependent DNA polymerase. nih.gov

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to determine the biological activity and potential therapeutic utility of compounds containing the spiro[2.4]heptane moiety. These methodologies are crucial for understanding their mechanism of action and for guiding further drug development.

Cell-Based Assays for Antiviral Activity (e.g., against HCV, HBV)

To assess the antiviral efficacy of spiro[2.4]heptane derivatives, cell-based assays are indispensable. For anti-HBV activity, a common method involves the use of a stable HBV-producing cell line, such as HepG2 2.2.15 cells. In a typical assay, these cells are treated with varying concentrations of the test compound, and the level of HBV DNA in the culture supernatant is quantified using real-time PCR. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is then determined.

For the evaluation of potential anti-Hepatitis C virus (HCV) agents, quantitative high-throughput screening in a cell-based infection assay can be employed. Such systems can utilize reporter genes, like luciferase, to measure the extent of viral infection and replication in the presence of a test compound.

The following table summarizes the anti-HBV activity of a spiro[2.4]heptane-containing nucleoside analogue compared to the established antiviral drug, entecavir. nih.gov

CompoundEC50 (μM)
Spiro[2.4]heptane nucleoside analogue0.12 ± 0.02
Entecavir0.0038

Cytotoxicity Assessments in Cell Lines

A critical aspect of in vitro evaluation is the assessment of a compound's toxicity to host cells. Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to cells, often expressed as the 50% cytotoxic concentration (CC50). A common method for this is the MTT assay, which measures the metabolic activity of cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile.

For the spiro[2.4]heptane nucleoside analogue, cytotoxicity was assessed in HepG2 cells. The results are presented in the table below. nih.gov

CompoundCC50 (μM)Selectivity Index (SI = CC50/EC50)
Spiro[2.4]heptane nucleoside analogue>100>833
Entecavir13.8 ± 8.33632

Receptor Binding and Functional Assays

To investigate the potential interaction of spiro[2.4]heptane-containing compounds with neurotransmitter receptors, receptor binding and functional assays are employed. Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor. giffordbioscience.com In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

Functional assays are then used to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator of receptor activity. These assays can measure various downstream effects of receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP or Ca2+), ion channel activity, or gene expression. For instance, [35S]GTPγS binding assays can be used to assess the functional activity of compounds at G-protein coupled receptors. nih.gov These in vitro functional neurotoxicity assays are crucial for characterizing the pharmacological profile of novel compounds. nih.gov

Applications in Materials Science and Advanced Chemical Synthesis

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

The inherent three-dimensionality of spirocyclic scaffolds makes them attractive building blocks in medicinal chemistry and organic synthesis. nih.govbldpharm.com These structures allow for the exploration of chemical space in a way that is not possible with more planar molecules, potentially leading to improved physicochemical properties in drug candidates. bldpharm.com Spiro nih.govachemblock.comheptan-4-amine, with its reactive amine functionality, serves as a key intermediate for the synthesis of a diverse range of more complex molecules.

The spiro nih.govachemblock.comheptane framework itself is a key moiety in a number of biologically active compounds and natural products. researchgate.net The synthesis of derivatives often involves the chemical transformation of related spiro nih.govachemblock.comheptane structures. researchgate.net For instance, the synthesis of various spiro-fused heterocyclic molecules with demonstrated biological activities highlights the utility of the spiro scaffold. dntb.gov.ua While direct, extensive examples of Spiro nih.govachemblock.comheptan-4-amine in multi-component reactions are not prevalent in readily available literature, the general class of spirocyclic amines is utilized in the construction of complex heterocyclic systems. nih.govresearchgate.netnih.gov

The synthesis of novel spiro compounds often begins with a functionalized spirocyclic core. The amine group of Spiro nih.govachemblock.comheptan-4-amine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more elaborate molecular structures. This makes it a valuable precursor for creating libraries of spiro-compounds for drug discovery and materials science research. The development of synthetic routes to challenging spirocyclic scaffolds underscores their importance as building blocks for innovative molecular design. researchgate.net

Table 1: Selected Synthetic Applications of Spirocyclic Scaffolds

Application AreaDescriptionKey Features of Spiro Scaffold
Medicinal ChemistrySynthesis of bioactive molecules and drug candidates. nih.govbldpharm.comProvides a rigid, three-dimensional core, influencing potency and selectivity. nih.gov
Natural Product SynthesisConstruction of complex natural product skeletons. researchgate.netThe spiro nih.govachemblock.comheptane moiety is a key structural feature in some natural products. researchgate.net
Heterocyclic SynthesisUsed in multi-component reactions to form spiro-fused heterocycles. nih.govresearchgate.netThe amine functionality allows for participation in cyclization and condensation reactions.
Combinatorial ChemistryGeneration of diverse libraries of spiro compounds for screening.Serves as a versatile scaffold for derivatization.

Integration into Covalent Organic Frameworks (COFs) and Related Polymer Systems

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The properties of COFs are highly dependent on the geometry and functionality of their constituent building blocks. While the direct integration of Spiro nih.govachemblock.comheptan-4-amine into COFs is not yet widely reported, the use of amine-functionalized monomers is a common strategy in COF synthesis. For instance, imine-linked COFs are often formed through the condensation of aldehydes and primary amines.

The rigid and non-planar structure of Spiro nih.govachemblock.comheptan-4-amine could potentially lead to the formation of COFs with unique network topologies and pore environments. The introduction of such three-dimensional building blocks can disrupt extensive π-π stacking that is common in COFs constructed from planar monomers, potentially leading to materials with enhanced porosity and novel properties.

In the broader context of polymer science, spirocyclic structures have been investigated for the synthesis of spiro polymers. These polymers can exhibit unique thermal and mechanical properties due to their rigid and contorted backbones. For example, Poly(spiro nih.govachemblock.comhepta-4,6-diene) has been studied for its solid-state properties. Although this polymer is not derived from Spiro nih.govachemblock.comheptan-4-amine, it demonstrates the potential for the spiro nih.govachemblock.comheptane core to be incorporated into polymeric materials. The synthesis of polymers containing spiro moieties is an active area of research, with potential applications in high-performance materials.

Table 2: Potential of Spiro[2.4]heptan-4-amine in Polymer Systems

Polymer SystemPotential Role of this compoundAnticipated Properties
Covalent Organic Frameworks (COFs)As a trifunctional or difunctional amine monomer.Unique network topology, potentially high porosity and surface area.
Polyamides/PolyimidesAs a diamine or monoamine monomer in condensation polymerization.Enhanced rigidity, improved thermal stability, and altered solubility.
Polymers of Intrinsic Microporosity (PIMs)As a component to introduce structural rigidity and contortion.Increased free volume and potential for gas separation applications.

Contributions to Catalyst and Ligand Design

The development of chiral catalysts and ligands is of paramount importance in asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. Amine-containing ligands play a significant role in transition metal catalysis by modulating the electronic and steric properties of the metal center. achemblock.com

Spirocyclic scaffolds are particularly advantageous in ligand design because their rigid structures can create well-defined chiral environments around a metal center, leading to high levels of stereocontrol in catalytic reactions. The inherent chirality of many spirocyclic compounds makes them excellent candidates for asymmetric catalysis.

While specific examples of Spiro nih.govachemblock.comheptan-4-amine being used as a ligand are not readily found in the literature, its structural features suggest significant potential in this area. The amine group can coordinate to a metal center, and the spirocyclic backbone can be further functionalized to create bidentate or multidentate ligands. The development of such ligands could lead to novel catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The synthesis of enantiopure spirocyclic compounds is often a key step in the development of new chiral ligands.

The design of new spirocyclic ligands is an ongoing area of research, with the goal of achieving higher efficiency and selectivity in catalytic processes. The unique stereochemical properties of the spiro nih.govachemblock.comheptane framework make Spiro nih.govachemblock.comheptan-4-amine and its derivatives promising candidates for future development in this field.

Table 3: Potential Catalyst and Ligand Applications

Catalysis TypePotential Role of this compound DerivativesTarget Reactions
Asymmetric Transition Metal CatalysisAs a chiral ligand for metals such as rhodium, iridium, palladium, or copper.Asymmetric hydrogenation, allylic alkylation, hydrosilylation.
OrganocatalysisAs a chiral amine catalyst or a precursor to one.Michael additions, aldol (B89426) reactions, Mannich reactions.
Supramolecular CatalysisAs a building block for constructing chiral catalyst assemblies.Enantioselective reactions within a confined chiral space.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Spiro[2.4]heptan-4-amine Synthesis and Green Chemistry Approaches

Future synthetic strategies for this compound and its derivatives are increasingly likely to be guided by the principles of green chemistry, emphasizing efficiency, sustainability, and safety. Key areas of innovation include the adoption of biocatalysis and continuous flow chemistry.

Biocatalytic Reductive Amination: A significant advancement in the synthesis of chiral amines is the use of enzymes, particularly amine dehydrogenases (AmDHs) and imine reductases (IREDs). rsc.orgthieme-connect.deyork.ac.ukresearchgate.netwhiterose.ac.uk These biocatalysts offer high stereoselectivity and operate under mild reaction conditions, often in aqueous media. rsc.orgthieme-connect.deyork.ac.ukresearchgate.netwhiterose.ac.uk The asymmetric synthesis of this compound could be envisioned through the reductive amination of the corresponding ketone, Spiro[2.4]heptan-4-one. This enzymatic approach would provide access to enantiomerically pure forms of the amine, which are often crucial for elucidating biological activity and developing targeted therapeutics. The use of whole-cell biocatalysts could further enhance the cost-effectiveness and sustainability of this synthetic route.

Green Chemistry ApproachPotential Advantages for this compound SynthesisKey Enzyme Classes
Biocatalysis High enantioselectivity, mild reaction conditions, reduced wasteAmine Dehydrogenases (AmDHs), Imine Reductases (IREDs)
Continuous Flow Chemistry Enhanced safety, improved scalability, precise reaction controlNot Applicable

Elucidation of Novel Biological Pathways and Therapeutic Applications (Non-Clinical)

The rigid spiro[2.4]heptane framework is an attractive scaffold for the design of bioactive molecules. Future non-clinical research is expected to uncover novel biological pathways and therapeutic applications for derivatives of this compound.

ALX Receptor Agonism and Inflammation Resolution: A promising area of investigation involves the role of bridged spiro[2.4]heptane derivatives as agonists of the ALX receptor (also known as FPR2). google.comgoogle.com The ALX receptor is a key player in the resolution of inflammation, a process critical for maintaining tissue homeostasis. google.com Agonists of this receptor have demonstrated potent anti-inflammatory and pro-resolution activities in various preclinical models of inflammatory diseases. google.comgoogle.com Future research will likely focus on synthesizing and evaluating a library of this compound derivatives to identify potent and selective ALX receptor agonists. These studies will aim to elucidate the structure-activity relationships and explore their therapeutic potential in models of conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.

Potential Therapeutic AreaTarget Biological PathwayRationale
Inflammatory Diseases ALX Receptor (FPR2) AgonismModulation of inflammation resolution processes.
Neurodegenerative Diseases To be determinedThe rigid scaffold may allow for specific interactions with neurological targets.
Enzyme Inhibition VariousThe spirocyclic structure can present functionalities in precise orientations for active site binding.

Further non-clinical investigations may explore the potential of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases and as enzyme inhibitors. The unique three-dimensional shape of the spirocyclic core could enable highly specific interactions with biological targets that are challenging to achieve with more flexible molecules.

Advancements in Computational Methods for Structure-Function Prediction

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of bioactive derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will be instrumental in predicting the biological activities and guiding the design of new compounds.

QSAR and Molecular Docking: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov For this compound derivatives, QSAR models could be developed to predict their affinity for specific biological targets, such as the ALX receptor. rsc.orgnih.gov Molecular docking simulations can provide insights into the binding mode of these derivatives within the active site of a target protein, helping to rationalize their activity and guide the design of analogues with improved potency and selectivity. researchgate.net

In Silico ADMET Prediction: A significant challenge in drug discovery is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational tools that can predict these properties early in the discovery process are invaluable. nih.govakosgmbh.debmc-rm.org For novel this compound derivatives, in silico ADMET profiling will be essential for prioritizing compounds with favorable drug-like properties for further experimental evaluation.

Computational MethodApplication for this compound DerivativesPredicted Properties
QSAR Predict biological activity based on chemical structurePotency, selectivity
Molecular Docking Visualize and predict binding interactions with biological targetsBinding affinity, binding mode
ADMET Prediction Forecast pharmacokinetic and toxicological propertiesAbsorption, distribution, metabolism, excretion, toxicity

Expanding Utility in Advanced Materials and Nanotechnology

The unique structural and chemical properties of this compound suggest its potential utility in the development of advanced materials and in the field of nanotechnology.

Spiro-Based Polymers and Organic Electronics: Spirocyclic compounds are being explored for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). dntb.gov.uadntb.gov.uatcichemicals.com The rigid and three-dimensional nature of the spiro scaffold can disrupt intermolecular packing, leading to materials with high thermal stability and amorphous morphologies, which are desirable for OLED applications. dntb.gov.uadntb.gov.uatcichemicals.com Future research could investigate the synthesis of polymers incorporating the this compound moiety. The amine group provides a reactive handle for polymerization and for tuning the electronic properties of the resulting materials.

Functionalization of Nanoparticles: The surface functionalization of nanoparticles is crucial for their application in areas such as drug delivery, bioimaging, and catalysis. nih.govnih.govmdpi.commdpi.com The primary amine group of this compound makes it an ideal candidate for covalent attachment to the surface of various nanoparticles (e.g., gold, silica, iron oxide). This functionalization could be used to impart specific properties to the nanoparticles, such as improved biocompatibility, targeted delivery to specific cells or tissues, or the introduction of catalytic activity. The rigid spirocyclic structure may also influence the surface properties and interactions of the functionalized nanoparticles.

Application AreaRole of this compoundPotential Advantages
Advanced Polymers Monomeric building blockIntroduction of rigidity and 3D structure, tunable electronic properties.
Organic Electronics (OLEDs) Component of host or emissive materialsHigh thermal stability, amorphous morphology.
Nanotechnology Surface functionalization agentImproved biocompatibility, targeted delivery, altered surface properties.

Q & A

Q. What are the standard synthetic routes for Spiro[2.4]heptan-4-amine, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via multi-step organic reactions, including spiro ring formation and amine functionalization. Key steps involve cyclization of cyclopentanamine precursors with chromene derivatives under reflux or microwave-assisted conditions. Catalysts such as Lewis acids (e.g., AlCl₃) and solvents like dichloromethane or THF are critical for regioselectivity. Optimization strategies include:

  • Temperature control : Lower temperatures reduce side reactions during sulfonylation or amine protection .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yields by 15–20% .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : Characteristic signals include:
  • Spiro carbon : A quaternary carbon at ~70–80 ppm in ¹³C NMR .
  • Amine protons : Broad singlet at δ 1.5–2.0 ppm in ¹H NMR (solvent-dependent) .
    • Mass spectrometry (MS) : Molecular ion peaks at m/z 111 (C₇H₁₃N) and fragmentation patterns confirming the spiro scaffold .
    • X-ray crystallography : Resolves bond angles and spatial arrangement of the bicyclic system .

Q. What are the common challenges in synthesizing this compound derivatives, and how can they be mitigated?

Challenges include:

  • Ring strain : The spiro[2.4] system induces strain, leading to undesired rearrangements. Mitigation: Use sterically hindered bases (e.g., DBU) to stabilize intermediates .
  • Amine oxidation : Primary amines are prone to degradation. Solution: Protect amines as Boc or Cbz derivatives during synthesis .
  • Low yields in cyclization : Improve via high-dilution conditions to favor intramolecular reactions over dimerization .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound derivatives?

Discrepancies often arise from:

  • Solvent effects in DFT calculations : Include implicit solvent models (e.g., SMD) to better match experimental reaction outcomes .
  • Transition state approximations : Use ab initio molecular dynamics (AIMD) to account for entropy changes in spiro ring formation .
  • Experimental validation : Compare predicted vs. observed regioselectivity in nucleophilic substitutions using HPLC-MS .

Q. How can the pharmacokinetic properties of this compound derivatives be evaluated in preclinical models?

Key methodologies include:

  • ADME profiling :
  • Caco-2 assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with liver microsomes; half-life >30 minutes suggests metabolic stability .
    • In vivo PK studies : Administer derivatives to rodents and quantify plasma levels via LC-MS/MS. Example: A JAK1 inhibitor (spiro derivative) showed a t₁/₂ of 4.2 hours in mice .

Q. What methodologies are used to assess the selectivity of this compound-based inhibitors against related enzyme isoforms?

Selectivity profiling involves:

  • Kinase screening panels : Test inhibition of 50–100 kinases at 1 µM concentration. Example: (R)-6c showed 48-fold selectivity for JAK1 over JAK2 (IC₅₀ = 8.5 nM vs. 410 nM) .
  • Covalent binding assays : Use LC-MS to detect adduct formation with catalytic cysteine residues (e.g., in BTK or EGFR) .
  • Crystal structures : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., hydrophobic interactions with JAK1’s ATP pocket) .

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